1-(3-Iodo-5-mercaptophenyl)propan-2-one

Description

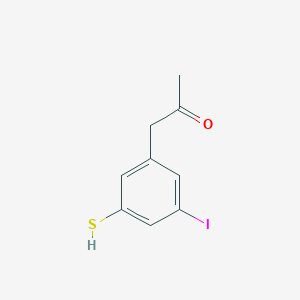

1-(3-Iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol It is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(3-iodo-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9IOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |

InChI Key |

AQTQNYKNMIZKGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)I)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The mercapto group is then introduced through a thiolation reaction, which involves the use of a thiol reagent. The final step involves the formation of the propanone moiety through a condensation reaction with a suitable ketone precursor .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(3-Iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The iodine atom can be reduced to form a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom and mercapto group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

1-(3-Bromo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

1-(3-Chloro-5-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.

1-(3-Fluoro-5-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs .

Biological Activity

1-(3-Iodo-5-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including an iodine atom and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug development and biochemical interactions.

- Molecular Formula : C₉H₉IOS

- Molecular Weight : Approximately 292.14 g/mol

- Structure : The compound features a propanone moiety that enhances its reactivity, and the presence of iodine contributes to its electrophilic character, making it a valuable intermediate in various chemical reactions.

Research indicates that this compound may interact with various proteins and enzymes, suggesting its role in modulating biological pathways. The compound's mechanism of action likely involves binding to specific molecular targets, which can lead to either inhibition or activation of certain biological processes. This characteristic positions it as a candidate for further investigation in therapeutic applications.

Inhibition Studies

This compound has been studied for its inhibitory effects on several biological targets. For instance:

- Polo-like Kinase 1 (Plk1) : As a mitotic-specific target often deregulated in cancers, Plk1 has been explored for inhibition using various small molecules. The compound's structure suggests potential interaction with the polo-box domain of Plk1, which could inhibit its function and impact cancer cell proliferation .

Interaction with Enzymes

The compound's binding affinity with enzymes and receptors has been assessed through various assays. The data indicate that it may modulate enzyme activity, contributing to its potential therapeutic effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 1-(3-Bromo-5-mercaptophenyl)propan-2-one | Bromine instead of iodine | Different electrophilic properties due to bromine's lower electronegativity |

| 1-(3-Chloro-5-mercaptophenyl)propan-2-one | Chlorine instead of iodine | Less reactive compared to iodine-containing analogs |

| 1-(3-Fluoro-5-mercaptophenyl)propan-2-one | Fluorine instead of iodine | Fluorine's small size affects steric hindrance and reactivity |

The presence of the iodine atom in this compound imparts distinct reactivity and properties compared to its halogenated analogs, making it particularly valuable in synthetic chemistry and biological applications.

Anticancer Activity

In a study focusing on inhibitors of Plk1, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in cancer models. The results indicated that certain derivatives exhibited significant anticancer activity, highlighting the importance of structural modifications in enhancing efficacy .

Pharmacological Evaluation

Pharmacological evaluations have shown that compounds containing thiol groups can exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The presence of the mercapto group in this compound may contribute to such activities by facilitating interactions with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.